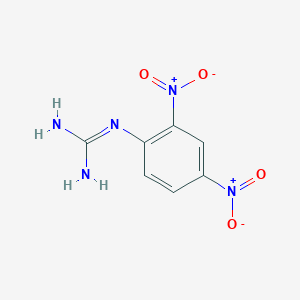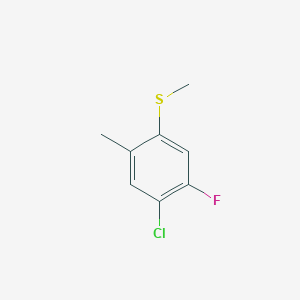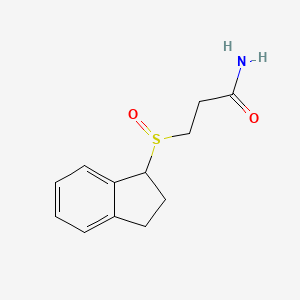
3-((2,3-dihydro-1H-inden-1-yl)sulfinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2,3-dihydro-1H-inden-1-yl)sulfinyl)propanamide is a compound that features a sulfinyl group attached to a propanamide backbone, with a 2,3-dihydro-1H-inden-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-dihydro-1H-inden-1-yl)sulfinyl)propanamide typically involves the reaction of 2,3-dihydro-1H-inden-1-one with a sulfinylating agent, followed by the introduction of the propanamide group. Common methods include:
Sulfinylation: The reaction of 2,3-dihydro-1H-inden-1-one with a sulfinylating agent such as sulfinyl chloride in the presence of a base.
Amidation: The subsequent reaction of the sulfinylated intermediate with a suitable amine to form the propanamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((2,3-dihydro-1H-inden-1-yl)sulfinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted sulfinyl or sulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may be explored for its potential as a drug candidate due to its unique structural features.
Materials Science: It could be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound may be used as a probe to study biological processes involving sulfinyl groups.
Mechanism of Action
The mechanism of action of 3-((2,3-dihydro-1H-inden-1-yl)sulfinyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfinyl group can participate in redox reactions, potentially affecting cellular redox balance.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-1-one derivatives: These compounds share the indanone core structure and may exhibit similar chemical reactivity.
Sulfinyl-containing amides: Compounds with similar sulfinyl and amide functionalities.
Uniqueness
3-((2,3-dihydro-1H-inden-1-yl)sulfinyl)propanamide is unique due to the combination of the indanone moiety with the sulfinyl and propanamide groups, which may confer distinct chemical and biological properties compared to other related compounds.
This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactivity, applications, and uniqueness
Properties
Molecular Formula |
C12H15NO2S |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
3-(2,3-dihydro-1H-inden-1-ylsulfinyl)propanamide |
InChI |
InChI=1S/C12H15NO2S/c13-12(14)7-8-16(15)11-6-5-9-3-1-2-4-10(9)11/h1-4,11H,5-8H2,(H2,13,14) |
InChI Key |
PXTZGMTZVKXBGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1S(=O)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


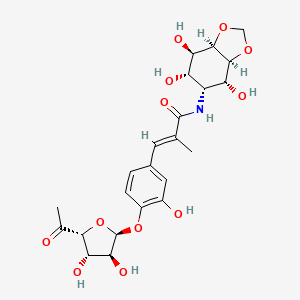
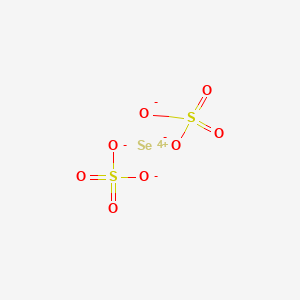
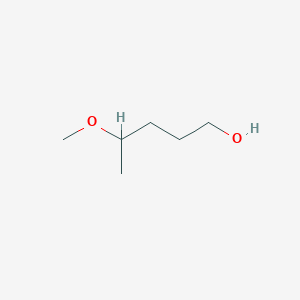
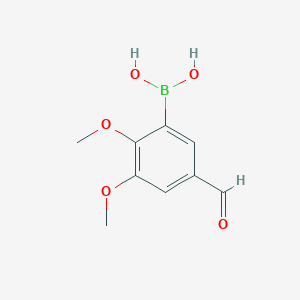
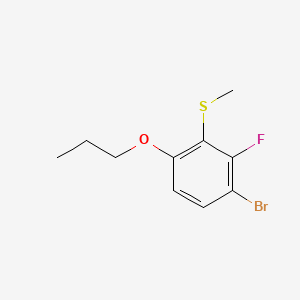
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
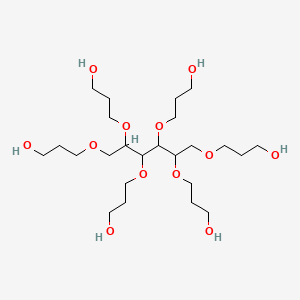
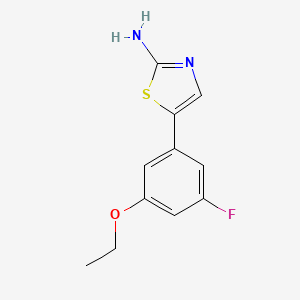
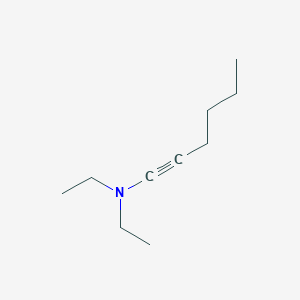
![[(3S,5S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]-(1,1-dioxo-1,4-thiazinan-4-yl)methanone](/img/structure/B14758683.png)
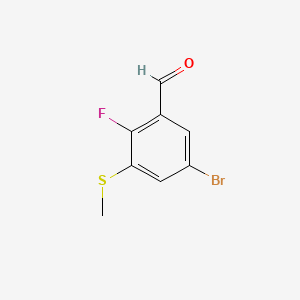
![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-4-methylpentanoyl]amino]-2-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8,11,20-trimethyl-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid](/img/structure/B14758686.png)
